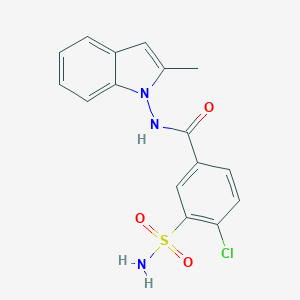

Dehydroindapamide

Vue d'ensemble

Description

Dehydroindapamide is a derivative of Indapamide, which is a thiazide-like diuretic drug used in the treatment of hypertension, as well as decompensated heart failure .

Synthesis Analysis

The synthesis of Dehydroindapamide involves the dehydrogenation of the Indoline functional group to an Indole through a pathway involving cytochromes P450 . The NMR spectra of synthetic Dehydroindapamide showed that the signals for the single proton at C-2 and two protons at C-3 of Indapamide were abolished, and instead a new singlet at 6.34 ppm appeared . These results are consistent with the formation of an Indole product from an Indoline .Molecular Structure Analysis

The molecular structure of Dehydroindapamide can be analyzed using various techniques such as NMR spectroscopy . The strong correlation between the proton signal at 6.34 ppm and the carbon signal at 99.4 ppm observed in the HMBC spectrum clearly indicated that the saturated carbons of the parent compound are now aromatic carbons with a chemical shift consistent with Indole compounds .Chemical Reactions Analysis

The chemical reactions involving Dehydroindapamide primarily include its dehydrogenation to its corresponding Indole form, as well as hydroxylation and epoxidation metabolites . The efficiency of Indapamide dehydrogenation by CYP3A4 was found to be approximately 10-fold greater than that of Indoline dehydrogenation .Applications De Recherche Scientifique

Pharmacology and Toxicology

Dehydro Indapamide has been studied in the field of pharmacology and toxicology . The compound is involved in the dehydrogenation pathway of the indoline-containing drug, Indapamide . This process is carried out by CYP3A4, an enzyme that plays a crucial role in the metabolism of drugs .

Drug Degradation Studies

Dehydro Indapamide is also used in drug degradation studies . A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) data has been developed for a complete and rapid understanding of drug degradation mixtures . Dehydro Indapamide is one of the degradation products that can be identified using this approach .

Synthesis of Dehydro Indapamide

The synthesis of Dehydro Indapamide is another area of research . It can be synthesized through the oxidation of Indapamide by either MnO2 or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) .

Drug Development

Dehydro Indapamide is used in the drug development field to assist in the interpretation of complex mixtures, such as stability studies, impurities profiling, and biotransformation screening .

Quantitative NMR (qNMR)

The potential of quantitative NMR (qNMR) for the estimation of low level degradation products (DPs) has been demonstrated, and Dehydro Indapamide can be quantified using this method .

Partial Least Squares (PLS) Regression

In order to simultaneously monitor multi-samples, the contribution of partial least squares (PLS) regression was evaluated. Dehydro Indapamide can be used in this context .

Mécanisme D'action

Propriétés

IUPAC Name |

4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCDXWWLUHMMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213806 | |

| Record name | Dehydroindapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydroindapamide | |

CAS RN |

63968-75-2 | |

| Record name | Dehydroindapamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroindapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROINDAPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0ETT16DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

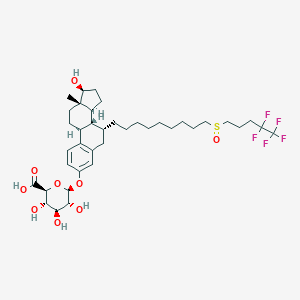

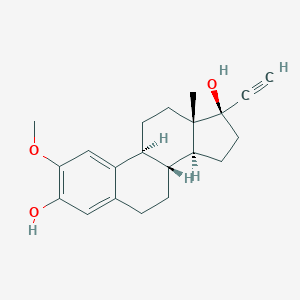

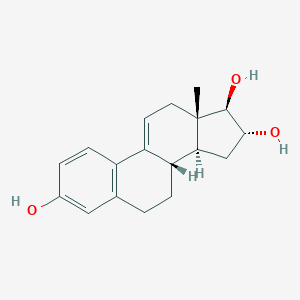

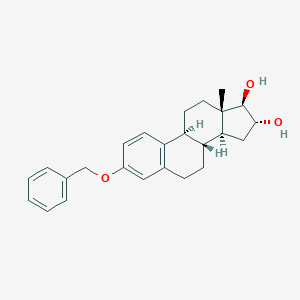

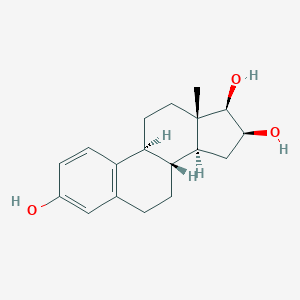

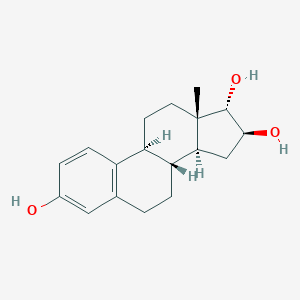

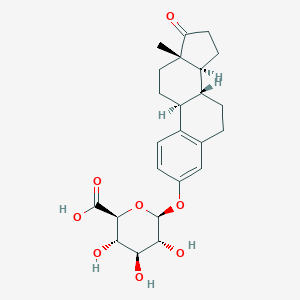

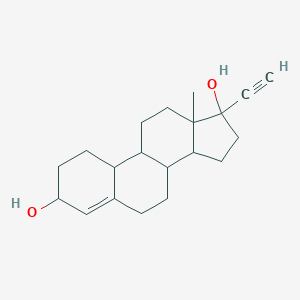

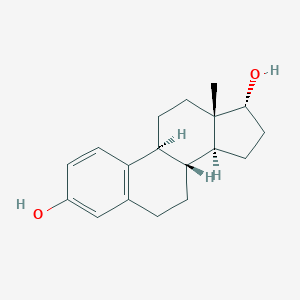

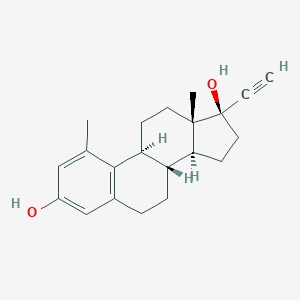

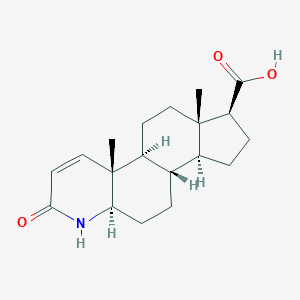

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.